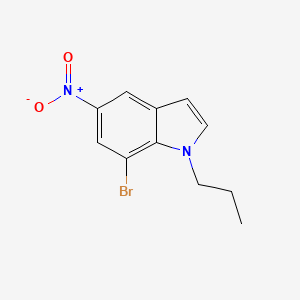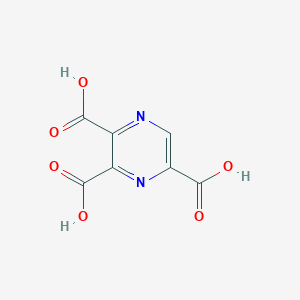![molecular formula C5H9N3O B13880786 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one is a nitrogen-fused heterocyclic compound. This compound is part of a broader class of pyrroloimidazoles, which are known for their significant biological and pharmacological activities. These compounds are often found in natural products and bioactive molecules, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under specific conditions. For instance, microwave-assisted synthesis has been employed to prepare similar hexahydro-pyrrolo compounds, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in scaling up the production process. Detailed industrial methods are often proprietary and tailored to the specific requirements of the production facility .
Chemical Reactions Analysis
Types of Reactions
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles
- Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
- 1,3,4-Thiadiazoles
- 1,2,4-Triazolopyrimidines
Uniqueness
3,3a,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c9-5-7-3-1-6-2-4(3)8-5/h3-4,6H,1-2H2,(H2,7,8,9) |
InChI Key |
DFGIQZKTMJXZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)



![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)








